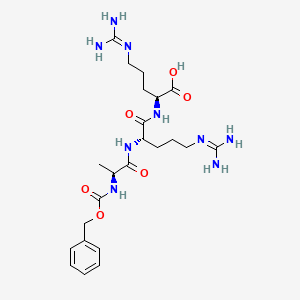
Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including guanidino, methoxynaphthalene, and carbamate, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through peptide bond formation and other reactions to yield the final product. Common reagents used in these steps include protecting groups, coupling agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its guanidino groups can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The guanidino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxynaphthalene moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H37N9O6 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H37N9O6/c1-14(30-23(37)38-13-15-7-3-2-4-8-15)18(33)31-16(9-5-11-28-21(24)25)19(34)32-17(20(35)36)10-6-12-29-22(26)27/h2-4,7-8,14,16-17H,5-6,9-13H2,1H3,(H,30,37)(H,31,33)(H,32,34)(H,35,36)(H4,24,25,28)(H4,26,27,29)/t14-,16-,17-/m0/s1 |
Clé InChI |
CGLWYVPRAHLZDW-XIRDDKMYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


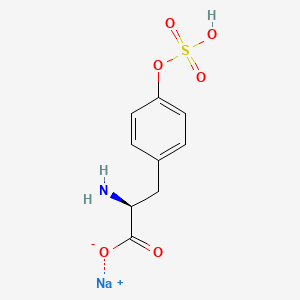
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
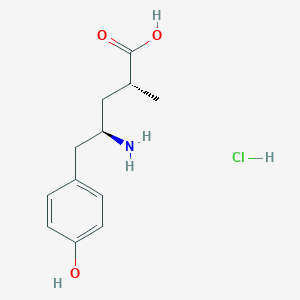
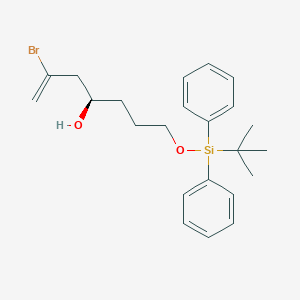
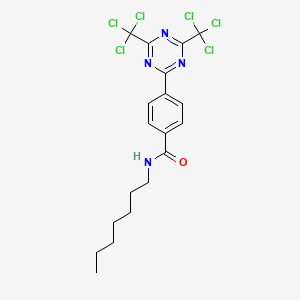

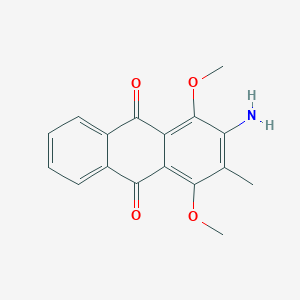



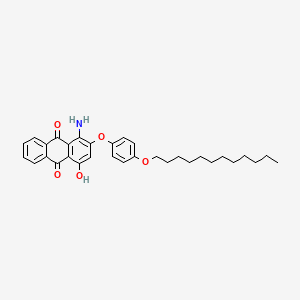

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

